2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

Lipophilicity Drug-likeness Permeability

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine (CAS 413620-13-0) is a heterocyclic small molecule composed of a pyrimidine core substituted with phenyl groups at positions 4 and 6, and a 1-methylhydrazino group at position 2. The compound is catalogued as a screening compound by ChemBridge (ID and is distributed through Hit2Lead and Sigma-Aldrich.

Molecular Formula C17H16N4
Molecular Weight 276.34 g/mol
CAS No. 413620-13-0
Cat. No. B1331231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylhydrazino)-4,6-diphenylpyrimidine
CAS413620-13-0
Molecular FormulaC17H16N4
Molecular Weight276.34 g/mol
Structural Identifiers
SMILESCN(C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H16N4/c1-21(18)17-19-15(13-8-4-2-5-9-13)12-16(20-17)14-10-6-3-7-11-14/h2-12H,18H2,1H3
InChIKeyTZLATRIAIDVTTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.2 [ug/mL]

2-(1-Methylhydrazino)-4,6-diphenylpyrimidine (CAS 413620-13-0): A ChemBridge Screening Compound with Differentiated Physicochemical Profile


2-(1-Methylhydrazino)-4,6-diphenylpyrimidine (CAS 413620-13-0) is a heterocyclic small molecule composed of a pyrimidine core substituted with phenyl groups at positions 4 and 6, and a 1-methylhydrazino group at position 2 . The compound is catalogued as a screening compound by ChemBridge (ID 5256453) and is distributed through Hit2Lead and Sigma-Aldrich . With a molecular formula of C17H16N4 and a molecular weight of 276.34 g/mol, this compound belongs to the class of 2-hydrazino-4,6-diphenylpyrimidines, which have attracted research interest as precursors for fused heterocycles and as potential bioactive scaffolds [1]. Its N-methyl substitution distinguishes it from the parent 2-hydrazino-4,6-diphenylpyrimidine, imparting measurable differences in key molecular descriptors relevant to drug discovery and chemical biology applications.

Why Generic Substitution Fails for 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine in Screening Library Selection


Within the 4,6-diphenylpyrimidine chemotype, small structural modifications at the 2-position can drastically alter physicochemical properties and biological activity profiles, rendering simple substitution between analogs scientifically unsound. The N-methylation of the hydrazino group in 2-(1-methylhydrazino)-4,6-diphenylpyrimidine is a minimal structural perturbation that produces quantifiable changes in lipophilicity (Δ LogP ~0.6–0.7), hydrogen-bond donor count (from 2 to 1 HBD), and polar surface area relative to the unmethylated parent [1]. In a high-throughput screen for HIF prolyl hydroxylase (PHD) inhibitors, the parent 2-hydrazinyl-4,6-diphenylpyrimidine was identified as a hit with 64% reporter activation, but this activity cannot be assumed to transfer to the N-methylated derivative without confirmatory data [2]. For procurement decisions in focused library design, structure-activity relationship (SAR) exploration, or follow-up chemistry, substituting one 2-substituted-4,6-diphenylpyrimidine for another without accounting for these differential molecular descriptors risks compromising assay outcomes and lead optimization campaigns.

Quantitative Comparator Evidence: 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine vs. Closest Analogs


Lipophilicity Differentiation: N-Methylation Increases LogP by 0.6–0.7 Units vs. Parent Hydrazine

The N-methyl substitution on the hydrazino group of the target compound raises its calculated LogP to 3.72–3.82, compared to XlogP 3.1 for the non-methylated analog 2-hydrazino-4,6-diphenylpyrimidine [1]. This ΔLogP of approximately +0.6 to +0.7 indicates a measurable increase in lipophilicity, which can influence membrane permeability, solubility, and non-specific protein binding in biological assays.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Reduction: 1 HBD vs. 2 HBD for the Parent Hydrazine

N-Methylation converts the terminal –NH2 group of the hydrazino moiety into a tertiary amine (–N(CH3)NH2), reducing the hydrogen-bond donor count from 2 (in the parent 2-hydrazino-4,6-diphenylpyrimidine) to 1 [1]. The target compound accordingly shows Hdon = 1 (Hit2Lead) and a topological polar surface area (tPSA) of 55.0 Ų, compared to tPSA of ~64.35 Ų for the parent .

Hydrogen bonding Solubility Blood-brain barrier penetration

Biological Activity Context: Parent Hydrazine Is a Documented HIF PHD Inhibitor Hit; N-Methylated Derivative Offers an Untested SAR Probe

In a cell-based high-throughput screen using an ODD-luciferase reporter, the parent compound 2-hydrazinyl-4,6-diphenylpyrimidine activated the reporter by 64% (6.7-fold activation), acting as a HIF stabilizer through PHD inhibition [1]. The N-methylated derivative (target compound) has not been tested in this assay. This creates a clear SAR opportunity: the methyl group introduces a steric and electronic perturbation at the hydrazino nitrogen that is predicted to alter iron-chelation geometry and active-site docking relative to the parent, but the magnitude and direction of this effect remain unknown.

Hypoxia Prolyl hydroxylase HIF stabilization SAR

Commercial Availability and Purity: 95% Solid Form with Defined Physicochemical Batch Data

The target compound is commercially available as a solid with 95% purity (HPLC) from Hit2Lead/ChemBridge (catalog SC-5256453) and through Sigma-Aldrich (CH4005811686), accompanied by a certificate of analysis and SDS . Reported batch-level properties include LogP 3.72–3.78, LogSW −4.39, and tPSA 55.0. In contrast, the non-methylated analog 2-hydrazino-4,6-diphenylpyrimidine is not listed as a standard screening compound in the Hit2Lead/ChemBridge catalog and may require custom synthesis , potentially introducing batch-to-batch variability and longer lead times.

Procurement Purity Reproducibility

Where 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine Provides Differentiated Value: Research and Industrial Application Scenarios


SAR Expansion of HIF Prolyl Hydroxylase Inhibitor Hits

The parent compound 2-hydrazinyl-4,6-diphenylpyrimidine has confirmed HIF PHD inhibitory activity (64% reporter activation in cell-based assay) [1]. Procuring the N-methylated derivative enables a direct head-to-head comparison to determine whether the terminal hydrazino N–H is essential for activity. The measured ΔLogP (+0.6–0.7) and ΔHBD (−1) provide a physicochemical rationale for differential cellular uptake that should be controlled for in SAR interpretation. The compound's catalog availability as a solid screening compound simplifies acquisition for academic and industrial laboratories conducting hypoxia-related drug discovery.

Focused Library Design for CNS-Penetrant Probe Development

With a tPSA of 55.0 Ų and only one hydrogen-bond donor, 2-(1-methylhydrazino)-4,6-diphenylpyrimidine falls within favorable physicochemical space for blood-brain barrier penetration (tPSA < 90 Ų, HBD ≤ 3) [1]. Compared to the parent hydrazine (tPSA ~64 Ų, 2 HBD), the N-methylated compound offers a reduced-polarity scaffold for CNS-targeted library enumeration. Researchers designing focused libraries for neurological indications can select this compound as a differentiated building block with measurable advantages in predicted CNS multiparameter optimization (MPO) scores.

Negative Control or Inactive Analog for Target Engagement Studies

In mechanistic studies of diphenylpyrimidine-based PHD inhibitors, the N-methylated derivative can serve as a structurally matched negative control. The methyl group's steric and electronic perturbation of the hydrazino iron-chelating motif may ablate PHD2 active-site binding while preserving similar physicochemical properties (LogP, solubility, protein binding) to the active parent [1]. This minimizes confounding factors in cellular target engagement assays where differential compound distribution could otherwise complicate interpretation.

Heterocyclic Chemistry: Precursor to Fused Pyrimidine Libraries

Hydrazinopyrimidines are established precursors for fused heterocyclic systems including pyrazolo[3,4-d]pyrimidines and triazolo[4,3-c]pyrimidines [2]. The N-methylhydrazino group offers a distinct reactivity profile compared to the unsubstituted hydrazine, potentially enabling regioselective cyclocondensation reactions that are not accessible with the parent compound. For medicinal chemistry groups synthesizing novel heterocyclic scaffolds, this compound provides a pre-functionalized building block that introduces a methyl group at a position that would otherwise require post-cyclization N-alkylation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methylhydrazino)-4,6-diphenylpyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.